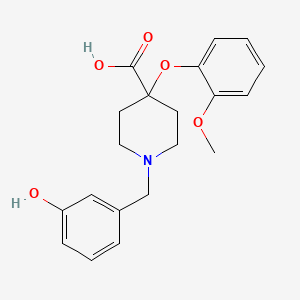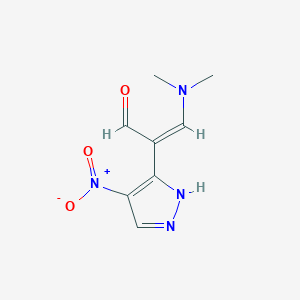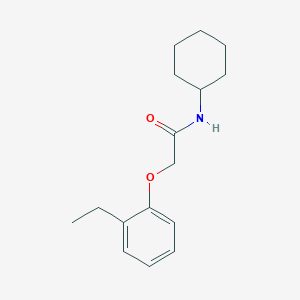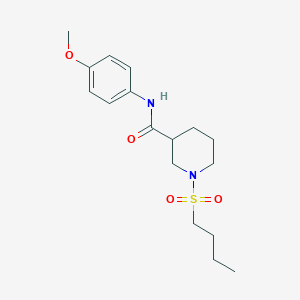
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, also known as DFPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperazine derivative that exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors and ion channels. It has been shown to bind to the extracellular domain of several neurotransmitter receptors, leading to changes in receptor activity. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to block the activity of certain ion channels, such as the voltage-gated sodium channel, by binding to the channel pore and preventing ion flow.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, including changes in neurotransmitter release, ion channel activity, and enzyme kinetics. It has been shown to increase dopamine and serotonin release in the brain, leading to changes in mood and behavior. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In addition, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to block the activity of certain ion channels, leading to changes in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has several advantages for use in lab experiments, including its high yield and purity, as well as its ability to modulate various biological processes. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine, including the development of more selective and potent analogs, as well as the investigation of its potential therapeutic applications. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been shown to have potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease. Further research is needed to fully understand its therapeutic potential and to develop more effective treatments based on its mechanism of action.
In conclusion, 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine is a valuable tool for scientific research, with a wide range of applications and potential therapeutic uses. Its synthesis method has been optimized over the years, and its mechanism of action is still being investigated. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine exhibits a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, further research is needed to fully understand its potential and to develop more effective treatments based on its mechanism of action.
Synthesemethoden
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-furoyl chloride in the presence of a base. The resulting intermediate is then treated with piperazine to yield 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine in high yield and purity. This synthesis method has been optimized over the years to improve the efficiency and scalability of the process.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has been used in various scientific research applications, including the study of neurotransmitter systems, ion channels, and enzyme kinetics. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and histamine receptors. 1-(3,4-dichlorophenyl)-4-(2-furoyl)piperazine has also been used to study the function of ion channels, such as the voltage-gated sodium channel, and has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Eigenschaften
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-12-4-3-11(10-13(12)17)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFQXYVETKXKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-Dichlorophenyl)piperazin-1-yl](furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)
![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)


![1-[6-(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyridin-3-yl]ethanone](/img/structure/B5565134.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)